Ethyl 3-amino-6-methylpicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

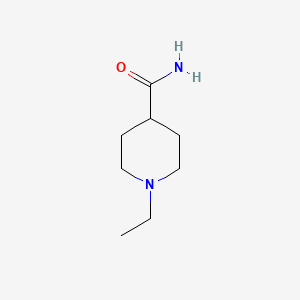

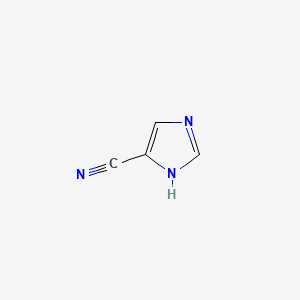

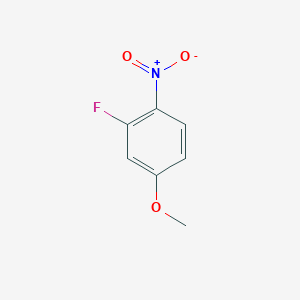

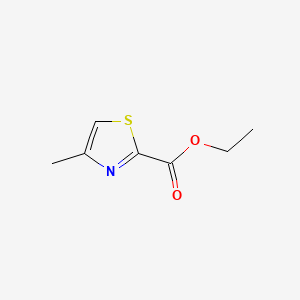

Ethyl 3-amino-6-methylpicolinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance and is used in various chemical reactions .

Molecular Structure Analysis

The InChI code for Ethyl 3-amino-6-methylpicolinate is 1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-amino-6-methylpicolinate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Research on compounds structurally related to Ethyl 3-amino-6-methylpicolinate, such as derivatives of 3-substituted-6-uracils, has shown significant antibacterial activity against Gram-positive organisms. These compounds were identified as potent competitive inhibitors of bacterial DNA polymerase IIIC, highlighting their potential as therapeutic agents against bacterial infections (Zhi et al., 2005).

Theoretical Decomposition Studies

A theoretical study explored the gas-phase decomposition of α-amino acid ethyl esters, including ethyl picolinate, using ab initio theoretical methods. This research provides insight into the mechanisms of reactions crucial for understanding the stability and decomposition pathways of similar compounds (Notario et al., 2003).

Characterization of Bioactive Potentials

Secondary metabolites from mollusks were characterized, revealing compounds with antioxidant and anti-inflammatory activities. While not directly related to Ethyl 3-amino-6-methylpicolinate, this study demonstrates the diverse bioactive potentials of chemical compounds isolated from natural sources, which could inform research on similar compounds (Chakraborty & Joy, 2019).

Synthesis of Quinoline Derivatives

Research on the synthesis of novel quinoline derivatives, which are structurally related to Ethyl 3-amino-6-methylpicolinate, has shown promising antimicrobial agents. This highlights the potential of such compounds in developing new therapeutic agents (Desai et al., 2007).

Antimicrobial Activity of Pyranoquinoline Derivatives

A study on the synthesis of pyranoquinoline derivatives demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This research adds to the understanding of the antimicrobial properties of compounds related to Ethyl 3-amino-6-methylpicolinate (Asghari et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-amino-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOQFKNRYLKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258357 |

Source

|

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-methylpicolinate | |

CAS RN |

908832-89-3 |

Source

|

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908832-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-6-methyl-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B1296717.png)

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)